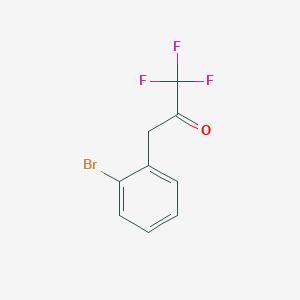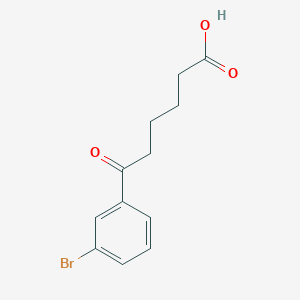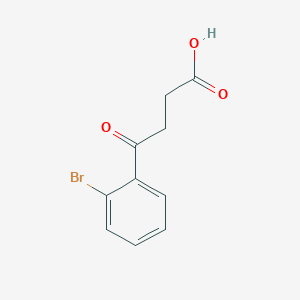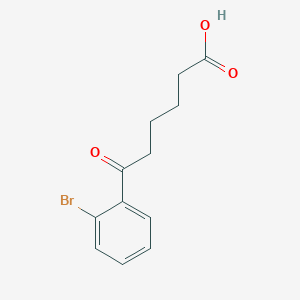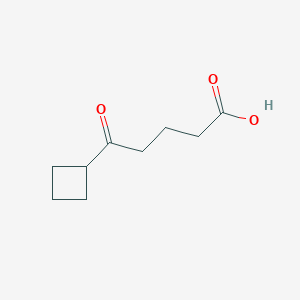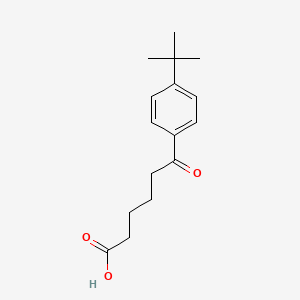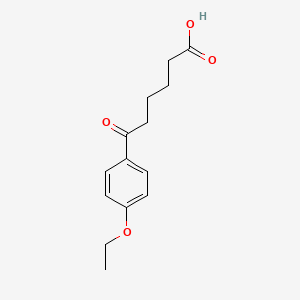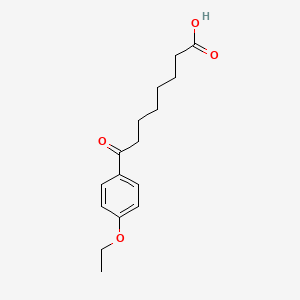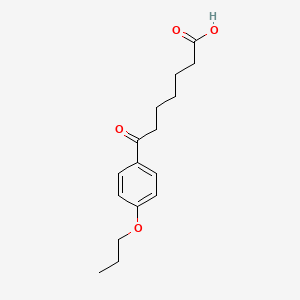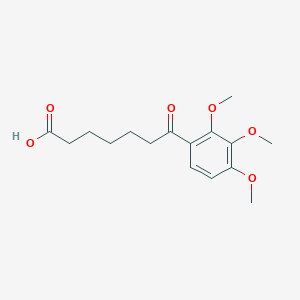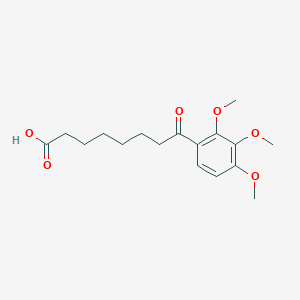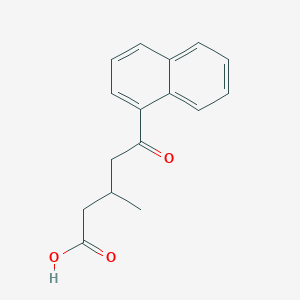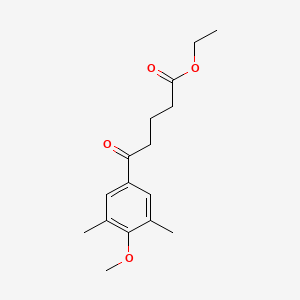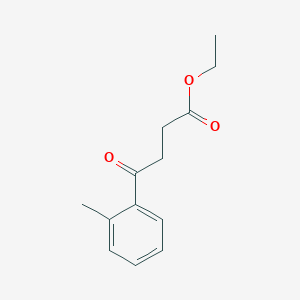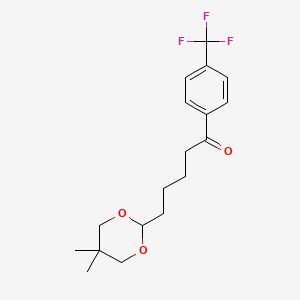
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone (5-MeO-TFMPP) is an analog of the popular recreational drug 5-MeO-DiPT and is a member of the tryptamine family. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications. 5-MeO-TFMPP has been studied for its potential to modulate serotonin, dopamine, and norepinephrine neurotransmission, as well as its potential antidepressant, anxiolytic, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
- Application Summary : This compound is used in the fabrication of AIEgen-based fluorescent nanomaterials . These nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
- Methods of Application : The fabrication methods of AIEgen-based nanomaterials involve the use of luminogens with the feature of aggregation-induced emission (AIEgen). These materials are then used to prepare advanced luminescent materials .
- Results or Outcomes : The use of AIEgen-based nanomaterials in biological applications has shown promising results due to their enhanced fluorescence efficiency and superior photostability .
- Application Summary : “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-trifluoromethylvalerophenone” has been used in the study of crystal and molecular structures .
- Methods of Application : The methods involve the use of various analytical techniques to determine the crystal and molecular structure of the compound .
- Results or Outcomes : The results of these studies provide valuable information about the structural properties of the compound .
Scientific Field: Fluorescent Nanomaterials
Scientific Field: Crystal and Molecular Structure Analysis
- Application Summary : This compound can be used as a building block in organic synthesis . It can be used to synthesize more complex organic molecules .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .
- Results or Outcomes : The outcomes of these syntheses would be the production of more complex organic molecules .
- Application Summary : This compound could potentially be used in drug discovery . It could be used as a starting point for the synthesis of new drug candidates .
- Methods of Application : The methods of application would involve using this compound in various chemical reactions to synthesize potential drug candidates .
- Results or Outcomes : The outcomes of these applications would be the discovery of new potential drug candidates .
Scientific Field: Organic Synthesis
Scientific Field: Drug Discovery
- Application Summary : This compound can be used in the development of new materials . It can be used to modify the properties of existing materials or to create entirely new materials with desired properties .
- Methods of Application : The specific methods of application would depend on the type of material being developed .
- Results or Outcomes : The outcomes of these applications would be the development of new materials with improved or novel properties .
- Application Summary : This compound could potentially be used in the development of chemical sensors . It could be used as a sensing element in a sensor to detect specific chemical species .
- Methods of Application : The methods of application would involve incorporating this compound into a sensor design .
- Results or Outcomes : The outcomes of these applications would be the development of new sensors capable of detecting specific chemical species .
Scientific Field: Material Science
Scientific Field: Chemical Sensors
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)6-4-3-5-15(22)13-7-9-14(10-8-13)18(19,20)21/h7-10,16H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAICZIFTUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645952 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylvalerophenone | |
CAS RN |
898786-71-5 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

